Benz[a]anthracene-8-acetic acid
Description
Contextualizing Benz[a]anthracene-8-acetic acid within Polycyclic Aromatic Hydrocarbon Research
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of two or more fused aromatic rings. wikipedia.org They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and gasoline. wikipedia.org Benz[a]anthracene itself is a well-studied PAH and is classified as a probable human carcinogen. taylorandfrancis.com
The study of PAH derivatives, including those with carboxylic acid groups, is crucial for several reasons:
Metabolism and Detoxification: The introduction of functional groups like hydroxyl or carboxyl moieties is often a key step in the metabolic processing of PAHs in biological systems. Understanding these metabolites is essential for assessing the ultimate fate and toxicity of the parent compounds.
Environmental Fate: The physical and chemical properties of PAH derivatives, such as water solubility, are significantly altered by functionalization. This affects their distribution and persistence in the environment.
Structure-Activity Relationships: By studying how different functional groups at various positions on the PAH ring system influence biological activity, researchers can develop a deeper understanding of the mechanisms of toxicity and carcinogenicity.
Research has shown that the metabolism of benz[a]anthracene can occur at various positions, including the 8,9-bond, leading to the formation of dihydrodiols. nih.govportlandpress.comnih.gov While not a direct precursor, this metabolic pathway highlights the reactivity of this region of the molecule and the potential for the formation of various functionalized derivatives.
Significance of Acetic Acid Moiety in Polycyclic Aromatic Systems
The addition of an acetic acid group to a polycyclic aromatic system, such as in this compound, imparts significant changes to the molecule's characteristics. Aromatic carboxylic acids exhibit properties of both the aromatic ring and the carboxylic acid functional group. britannica.com
Key aspects of the acetic acid moiety's influence include:
Increased Polarity and Water Solubility: The carboxylic acid group is polar and can participate in hydrogen bonding, which generally increases the water solubility of the otherwise hydrophobic PAH. The parent compound, benz[a]anthracene, is only slightly soluble in acetic acid. nih.gov
Altered Biological Interactions: The presence of a carboxyl group can dramatically change how the molecule interacts with biological macromolecules like proteins and DNA. For instance, studies on other PAHs with carboxylic acid derivatives, such as 9-anthracene carboxylic acid, have explored their ability to be incorporated into and stabilize vesicle membranes, suggesting a role in modifying cellular structures. nih.gov
Potential for Further Reactions: The carboxylic acid group can undergo various chemical reactions, allowing for the synthesis of esters, amides, and other derivatives, which can be used as probes in biological studies or for the development of new materials.
The table below summarizes some general properties of the parent compound, Benz[a]anthracene, to provide a baseline for understanding the potential properties of its acetic acid derivative.
| Property | Value |
| Chemical Formula | C₁₈H₁₂ |
| Molar Mass | 228.29 g/mol wikipedia.org |
| Appearance | Colorless leaflets or plates, or coarse gold powder with a greenish-yellow fluorescence. nih.gov |
| Melting Point | 158 °C |
| Boiling Point | 438 °C |
Evolution of Research Perspectives on Benz[a]anthracene and its Derivatives
Research on benz[a]anthracene and its analogues has evolved significantly over the decades. Early research, dating back to the mid-20th century, focused on identifying and characterizing the carcinogenic properties of the parent PAH and its simple methylated derivatives. nih.govepa.gov These foundational studies established benz[a]anthracene as a potent carcinogen in animal models, leading to its classification as a substance of concern for human health. epa.gov
The focus of research then expanded to unraveling the metabolic pathways of benz[a]anthracene. A significant breakthrough was the "bay-region" theory, which proposed that the carcinogenicity of many PAHs is due to their metabolic activation to highly reactive diol epoxide metabolites. epa.gov This led to numerous studies investigating the formation of various dihydrodiols and epoxides of benz[a]anthracene, including those at the 8,9- and 10,11-positions. nih.govnih.govnih.gov
In more recent years, research has diversified to include:
Environmental Degradation: Studies on the microbial and photochemical degradation of benz[a]anthracene and its derivatives are crucial for understanding their environmental persistence.
Development of Analytical Methods: Sophisticated analytical techniques are continuously being developed to detect and quantify trace amounts of PAHs and their metabolites in various environmental and biological samples.
Synthesis of Novel Derivatives: The synthesis of specific derivatives, including those with functional groups like carboxylic acids, allows for more targeted investigations into structure-activity relationships and the development of new materials. While specific synthesis methods for this compound are not readily found in the reviewed literature, general methods for preparing anthracene (B1667546) compounds, such as the Haworth synthesis and Diels-Alder reactions, provide a foundational understanding of how such complex molecules are constructed. youtube.com The preparation of anthracene compounds can also involve reduction steps using reagents like zinc and acetic acid. google.com
The ongoing research into benz[a]anthracene and its derivatives continues to contribute to our understanding of the environmental and health impacts of this important class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13728-58-0 |
|---|---|
Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-benzo[a]anthracen-8-ylacetic acid |
InChI |
InChI=1S/C20H14O2/c21-20(22)12-15-6-3-5-14-11-19-16(10-18(14)15)9-8-13-4-1-2-7-17(13)19/h1-11H,12H2,(H,21,22) |
InChI Key |
YVOAZNOUAGAOMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CC(=O)O |
Other CAS No. |
13728-58-0 |
Synonyms |
Benz[a]anthracene-8-acetic acid |
Origin of Product |
United States |
Synthetic Methodologies for Benz a Anthracene 8 Acetic Acid and Analogues
Strategies for Benz[a]anthracene Skeleton Construction
The assembly of the four-ring benz[a]anthracene system is a key challenge that has been addressed through various classical and transition-metal-catalyzed approaches.
Reductive Methods from Quinones (e.g., Benz[a]anthracene-7,12-dione)
A common strategy to access the benz[a]anthracene core involves the aromatization of a more oxidized precursor, Benz[a]anthracene-7,12-dione. iupac.orgchemspider.com This dione (B5365651), also known as 1,2-benzanthraquinone, serves as a stable and accessible intermediate. wikipedia.org The synthesis of the dione itself can be achieved through methods like the Diels-Alder reaction between 1,4-naphthoquinone (B94277) and butadiene, followed by oxidation. google.com
Once the dione is obtained, the final aromatic skeleton is generated through reduction. A typical laboratory method involves heating the dione with a reducing agent like zinc dust in a suitable solvent. google.comacs.org This process removes the carbonyl oxygen atoms, leading to the formation of the fully aromatic benz[a]anthracene structure.
| Precursor | Reagents | Product | Notes |
| Benz[a]anthracene-7,12-dione | Zn, Acetic Acid | Benz[a]anthracene | Classical reduction method for aromatization. acs.org |
| 1,4-Naphthoquinone + Butadiene | 1. Heat (Diels-Alder) 2. [O] (e.g., CrO3) 3. Zn dust | Benz[a]anthracene | A multi-step sequence involving Diels-Alder cycloaddition to form the quinone precursor, followed by reduction. google.com |
Annulation Protocols (e.g., ortho-quinodimethane and dihydronaphthalenes)
Annulation, the formation of a new ring onto an existing one, provides a direct route to the benz[a]anthracene framework. An expeditious synthesis involves the reaction of an ortho-quinodimethane intermediate with a 1,2-dihydronaphthalene. organic-chemistry.org This cycloaddition reaction efficiently constructs the final benzene (B151609) ring onto the naphthalene (B1677914) system, yielding the tetracyclic benz[a]anthracene core. Lewis acid-mediated annulation protocols of diarylmethine dipivalates have also been reported as a versatile method for generating various anthracene (B1667546) and benz[a]anthracene derivatives. wikipedia.org
Palladium-Catalyzed C-H Activation and Bis-Cyclization Reactions
Modern synthetic chemistry has leveraged transition-metal catalysis for efficient and regioselective bond formation. An elegant strategy for constructing the benz[a]anthracene skeleton is the palladium-catalyzed tandem C-H activation/bis-cyclization reaction. google.comnih.govnih.gov This method involves the reaction of propargylic carbonates with terminal alkynes. nih.gov The palladium catalyst facilitates a cascade of C-H activation and cyclization events, forming three new carbon-carbon bonds in a single operation to build the complex tetracyclic framework with high regioselectivity. google.comnih.gov The reaction is sensitive to the choice of catalyst, ligand, and base, with systems like Pd(OAc)₂ and PPh₃ proving effective. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield Range |
| Propargylic carbonates | Terminal alkynes | Pd(OAc)₂ / PPh₃ | Substituted Benz[a]anthracenes | 40-87% nih.gov |
Suzuki-Miyaura/Isomerization/Ring Closing Metathesis Strategies
A powerful multi-step strategy combines several modern synthetic reactions to build the benz[a]anthracene skeleton, particularly for angucycline analogues. frontiersin.orgresearchgate.net This approach typically involves the following sequence:
Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction joins a naphthalene derivative with a substituted phenylboronic acid. nih.govresearchgate.net
Isomerization : An allyl substituent on the aromatic core is isomerized to a styrene (B11656) derivative. frontiersin.org
Ring-Closing Metathesis (RCM) : An olefin metathesis reaction, often employing a Grubbs catalyst, is used to form the final benzene ring, completing the benz[a]anthracene skeleton. nih.govresearchgate.net
This combination of robust and versatile reactions allows for the assembly of highly substituted benz[a]anthracene cores from readily available starting materials. frontiersin.orgrsc.org
Synthesis of Methylated Benz[a]anthracene Derivatives
The synthesis of specifically methylated benz[a]anthracenes, which are important compounds for structure-activity relationship studies, has been achieved through targeted strategies. organic-chemistry.org An efficient route to 5-methylbenz[a]anthracene (B134991) utilizes a combined directed ortho/remote metalation followed by a palladium-catalyzed cross-coupling reaction. epa.gov Another approach for synthesizing dihydro and tetrahydro A-ring reduced analogues of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) involves the reaction of a tetrahydrobenz[a]anthracene-trione precursor with methyllithium, followed by reduction steps.
Approaches for Introducing Carboxylic Acid Functionality onto Polyaromatic Cores
Once the benz[a]anthracene skeleton is assembled, the next crucial step is the introduction of the acetic acid side chain at the desired position, specifically C8 for the target molecule. This typically involves functionalizing the core and then elaborating that functional group into the final acetic acid moiety.
A plausible and effective strategy is the Willgerodt-Kindler reaction . nih.govnih.gov This reaction uniquely converts an aryl alkyl ketone into a terminal amide or thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.
The synthetic sequence would be:
Friedel-Crafts Acylation : An acetyl group is introduced onto the benz[a]anthracene core, ideally at the C8 position, by reacting it with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. This yields 8-acetylbenz[a]anthracene. The synthesis of aryl ketones via acylation is a fundamental transformation in organic chemistry.
Willgerodt-Kindler Reaction : The 8-acetylbenz[a]anthracene is then treated with elemental sulfur and a secondary amine, such as morpholine. nih.gov This reaction transforms the acetyl group (–COCH₃) into a thioamide group at the terminal carbon (–CH₂CSNR₂).
Hydrolysis : The resulting thioamide is hydrolyzed under acidic or basic conditions to yield the final product, Benz[a]anthracene-8-acetic acid (–CH₂COOH).
| Intermediate | Reagents | Transformation | Final Product |
| Benz[a]anthracene | 1. CH₃COCl / AlCl₃ | Friedel-Crafts Acylation | 8-Acetylbenz[a]anthracene |
| 8-Acetylbenz[a]anthracene | 2. Sulfur (S₈), Morpholine | Willgerodt-Kindler Reaction | N-Morpholinyl-(benz[a]anthracen-8-yl)thioacetamide |
| N-Morpholinyl-(benz[a]anthracen-8-yl)thioacetamide | 3. H₃O⁺ / Heat | Hydrolysis | This compound |
An alternative pathway could involve the introduction of a halogen at the C8 position, followed by conversion to the acetic acid. For instance, an 8-bromobenz[a]anthracene could undergo palladium-catalyzed carbonylation in the presence of carbon monoxide, water, and an alcohol to form the aryl acetic acid. google.com Another route from an aryl halide involves conversion to a cyanomethyl group (–CH₂CN) via reaction with potassium cyanide, which can then be hydrolyzed to the desired acetic acid.
Stereoselective Synthesis of Advanced Intermediates Relevant to this compound
The stereoselective synthesis of advanced intermediates for this compound hinges on the strategic introduction of chirality to the polycyclic aromatic hydrocarbon (PAH) framework. A key approach involves the preparation of optically active benz[a]anthracene epoxides, which serve as versatile precursors for further functionalization.
A notable method for obtaining such chiral intermediates is through the resolution of diastereomeric derivatives. For instance, the synthesis of optically active (+)-benz[a]anthracene 10,11-oxide and (+)-benz[a]anthracene 5,6-oxide has been achieved via a multi-step process. This strategy employs the separation of diastereomers of a menthyloxyacetoxy-substituted tetrahydrobenz[a]anthracene by recrystallization, leading to the desired chiral epoxides.
Biocatalysis also presents a powerful tool for the stereoselective formation of these intermediates. The use of a highly purified and reconstituted system containing cytochrome P-450c has been shown to stereoselectively produce the (+)-(5S,6R)- and (+)-(8R,9S)-oxides of benz[a]anthracene. This enzymatic approach offers high stereospecificity, providing access to key building blocks with defined stereochemistry at the 8,9-position, which is directly relevant to the synthesis of this compound.
Once the chiral 8,9-epoxide is obtained, the next critical step is the stereoselective introduction of the acetic acid side chain at the C8 position. A plausible synthetic route involves the conversion of the epoxide to an 8-oxo-benz[a]anthracene derivative. This ketone can then undergo a stereoselective Reformatsky reaction. The Reformatsky reaction, which utilizes an α-haloester and a metal, typically zinc, is a classic method for the formation of β-hydroxy esters from ketones or aldehydes. The application of asymmetric variants of this reaction can allow for the controlled formation of the new stereocenter on the side chain. Subsequent hydrolysis of the resulting β-hydroxy ester would yield the target this compound with the desired stereochemistry.
The broader synthesis of the benz[a]anthracene core and its analogues can be achieved through various modern synthetic methodologies. These include:
Palladium-catalyzed tandem C-H activation/bis-cyclization reactions: This method provides an efficient route to construct the tetracyclic benz[a]anthracene framework with high regioselectivity.
Multi-step strategies: Combinations of Suzuki-Miyaura coupling, isomerization, and ring-closing metathesis reactions offer a versatile approach to the benz[a]anthracene skeleton.
Chemical Reactivity and Derivatization Studies of Benz a Anthracene 8 Acetic Acid
Electrophilic and Nucleophilic Reactions on the Benz[a]anthracene Core
The benz[a]anthracene core is an electron-rich system, making it susceptible to electrophilic attack. The position of substitution is directed by the electronic and steric effects of the existing substituent, in this case, the acetic acid group at the 8-position.
Electrophilic Substitution:
Nucleophilic Reactions:
Nucleophilic aromatic substitution on the electron-rich benz[a]anthracene core is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring. While the acetic acid group is electron-withdrawing, it is not typically sufficient to activate the ring for facile nucleophilic attack under standard conditions. However, specific reactions, such as those involving organometallic reagents or photochemical activation, could potentially lead to nucleophilic substitution or addition products. The nature and position of substituents have been shown to markedly influence the reactivity of anthracene (B1667546) systems towards nucleophiles like benzyne. epa.gov
Reactions Involving the Acetic Acid Functional Group
The acetic acid moiety at the 8-position provides a versatile handle for a range of derivatization reactions, allowing for the introduction of various functional groups.
Esterification and Amidation of the Carboxyl Group
Esterification:
The carboxylic acid group of Benz[a]anthracene-8-acetic acid can be readily converted to its corresponding esters through reaction with alcohols under acidic conditions. chemguide.co.uk Common catalysts for this transformation include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to drive it towards the ester product, it is often necessary to remove the water formed during the reaction. Alternatively, N-halosuccinimides, such as N-bromosuccinimide (NBS), have been used as efficient catalysts for the esterification of aryl and alkyl carboxylic acids under mild, metal-free conditions. nih.gov Microwave-assisted esterification using catalysts like N-fluorobenzenesulfonimide (NFSi) has also been reported as an energy-saving and efficient method. mdpi.com
Amidation:
Amides of this compound can be synthesized by the reaction of the carboxylic acid with amines. Direct condensation of arylacetic acids with amines can be achieved at elevated temperatures or by using coupling agents. tandfonline.com A variety of reagents have been developed to facilitate amide bond formation under mild conditions, including carbodiimides and benztriazole derivatives. tandfonline.com Microwave-assisted amidation of arylacetic acids under solventless conditions has been shown to produce amides in almost quantitative yields. tandfonline.com More recently, a decarboxylative amidation of aryl/heteroarylacetic acids has been developed, proceeding through the formation of an activated ester. acs.org
Decarboxylation Pathways
Decarboxylation of arylacetic acids, including this compound, can be achieved under certain conditions to yield the corresponding methyl-substituted benz[a]anthracene. Visible-light-catalyzed decarboxylation of aryl acetic acids has been demonstrated as a mild method for the synthesis of aromatic aldehydes, which could be further reduced to the methyl group. rsc.org This process typically involves the generation of a benzylic radical intermediate. acs.org The stability of the benz[a]anthracenyl-8-methyl radical would influence the facility of this reaction.
Formation of Polycyclic Aromatic Quinones and Dihydrodiols from Benz[a]anthracene Precursors
The oxidation of benz[a]anthracene and its derivatives is a significant area of study, particularly due to the biological implications of the resulting metabolites.
Polycyclic Aromatic Quinones:
Benz[a]anthracene can be oxidized to form various quinones. For instance, benz[a]anthracene-7,12-dione is a common oxidation product. The synthesis of o-quinones of benz[a]anthracene has been reported, as these are implicated as active carcinogenic metabolites. nih.gov Efficient syntheses of these quinones often serve as a starting point for the preparation of other active metabolites. nih.gov The Diels-Alder reaction of 1,4-phenanthraquinones has also been utilized for the synthesis of 7,12-benz[a]anthraquinones. acs.org The presence of the acetic acid group at the 8-position may influence the regioselectivity of oxidation, potentially leading to the formation of novel quinone derivatives.
Dihydrodiols:
The formation of dihydrodiols is a key step in the metabolic activation of benz[a]anthracene. Both chemical and enzymatic oxidation of benz[a]anthracene yield a mixture of trans-dihydrodiols. nih.gov The principal metabolic dihydrodiols formed from benz[a]anthracene are the trans-5,6- and trans-8,9-dihydrodiols, with the 1,2- and 10,11-dihydrodiols being minor products. nih.gov The synthesis of vicinal, trans, non-K-region dihydrodiols of benz[a]anthracene has been achieved through a multi-step process involving bromination, dehydrobromination, and hydrolysis of tetrahydrodiester precursors. acs.org Of these, 3,4-dihydroxy-3,4-dihydrobenzo[a]anthracene has been shown to be metabolically activated to highly mutagenic species. acs.org The acetic acid substituent at the 8-position would likely alter the metabolic profile, potentially favoring the formation of specific dihydrodiol isomers.
Investigating "Bay-Region" Reactivity and its Implications for Derivatives
The "bay-region" theory is a cornerstone in understanding the carcinogenicity of polycyclic aromatic hydrocarbons. researchgate.netacs.org This theory posits that diol epoxides formed in the sterically hindered "bay-region" of a PAH are the ultimate carcinogenic metabolites.
In benz[a]anthracene, the bay region is the sterically hindered area between the C-1 and C-12 positions. The metabolic activation of benz[a]anthracene proceeds through the formation of a dihydrodiol, which is then epoxidized to a highly reactive diol epoxide in the bay region. epa.govnih.gov Specifically, the 3,4-diol-1,2-epoxide is considered the ultimate carcinogen derived from benz[a]anthracene. researchgate.netnih.gov
Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the specific chemical compound “this compound” that adheres to the requested outline. The public scientific domain lacks specific research data on the mechanistic investigations, biochemical biotransformation, and cellular responses of this particular derivative.
Extensive research has been conducted on the parent compound, Benz[a]anthracene , and its various metabolites. This body of work details its activation by cytochrome P450 enzymes, the formation of reactive intermediates like diol epoxides and quinones, subsequent DNA adduct formation, and its role as an activator of the Aryl Hydrocarbon Receptor (AHR). nih.govepa.govmdpi.comscielo.org.mx For instance, the metabolism of Benz[a]anthracene is known to be mediated by CYP isoenzymes such as CYP1A1, CYP1A2, and CYP1B1, leading to carcinogenic and mutagenic effects. scielo.org.mxoup.com Furthermore, microbial and fungal degradation pathways, including ring fission, have been characterized for the parent Benz[a]anthracene molecule. nih.govresearchgate.net
However, the introduction of an acetic acid group at the 8-position of the benz[a]anthracene structure would significantly alter its chemical, physical, and biological properties. This functional group would influence its solubility, steric and electronic properties, and potential metabolic pathways. It is scientifically unsound to extrapolate the findings from Benz[a]anthracene to this compound without direct experimental evidence.
Searches for "this compound" and its specific biological activities did not yield peer-reviewed studies that would allow for an accurate and informative discussion of the topics outlined in the user's request, such as its specific biotransformation pathways, the role of named CYP enzymes in its metabolism, the formation of its unique metabolites, or its specific interactions with the AHR and subsequent cellular signaling.
Therefore, to maintain scientific accuracy and avoid speculation, the requested article cannot be written. Further research is required to elucidate the biological and mechanistic properties of this compound.
Mechanistic Investigations of Benz a Anthracene 8 Acetic Acid in Biological Systems Non Human Models
Cellular Responses and Signaling Pathways (In Vitro/Non-human)
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
Exposure to the parent compound, benz[a]anthracene (BEN), has been shown to induce oxidative stress through the generation of reactive oxygen species (ROS) in non-human models. In studies using mouse hippocampal neuronal cells (HT-22), treatment with BEN led to a redox imbalance, evidenced by elevated ROS levels. nih.gov High concentrations of ROS are linked to oxidative stress and can initiate cellular damage and death. nih.gov Neuronal cells, with their high oxygen consumption and concentration of polyunsaturated fatty acids, are particularly susceptible to ROS production and the subsequent oxidative stress. nih.gov The generation of ROS in these cells correlated with observations of apoptosis and necrosis. nih.gov The mechanism is often linked to the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene into harmful, reactive metabolites. nih.gov
Metabolites of benz[a]anthracene, such as benz[a]anthracene-3,4-dione, are known to induce oxidative DNA damage. nih.gov Furthermore, another metabolite, benz[a]anthracene-trans-3,4-dihydrodiol, can cause copper-mediated DNA damage, a process involving the generation of hydrogen peroxide (H₂O₂). nih.gov
Modulation of Antioxidant Enzyme Systems (e.g., Catalase, Glutathione-S-transferase)
The antioxidant defense system is significantly impacted by exposure to benz[a]anthracene. In mouse hippocampal neuronal cells, treatment with the compound resulted in a notable decrease in the activities of key antioxidant enzymes, Catalase (CAT) and Glutathione-S-transferase (GST). nih.gov Catalase is crucial for detoxifying harmful radicals by converting hydrogen peroxide to water, while GST uses glutathione (B108866) (GSH) to neutralize products of oxidative stress. nih.gov The inhibition of these enzyme activities, along with reduced GSH levels, is believed to contribute to the oxidative injury and neuronal cell death observed in these models. nih.gov
The table below summarizes the observed effects of Benz[a]anthracene on antioxidant enzyme activity in a non-human model.
| Biological Model | Compound | Enzyme | Observed Effect | Reference |
| Mouse Hippocampal Neuronal Cells (HT-22) | Benz[a]anthracene | Catalase (CAT) | Significant Decrease in Activity | nih.gov |
| Mouse Hippocampal Neuronal Cells (HT-22) | Benz[a]anthracene | Glutathione-S-transferase (GST) | Significant Decrease in Activity | nih.gov |
Investigating DNA Damage and Genotoxicity (In Vitro/Non-human)
The genotoxicity of benz[a]anthracene is well-documented, with its metabolites being implicated in causing DNA damage. nih.gov Studies have confirmed that metabolites formed from benz[a]anthracene exhibit cytotoxic and genotoxic effects. nih.gov For instance, benz[a]anthracene-trans-3,4-dihydrodiol, a minor metabolite, demonstrates higher mutagenicity and tumorigenicity than the parent compound and can induce oxidative DNA damage. nih.gov This damage includes the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine and can be inhibited by catalase, indicating the role of hydrogen peroxide in the process. nih.gov
Unscheduled DNA Synthesis (UDS) Assays (In Vitro)
The Unscheduled DNA Synthesis (UDS) assay is a method used to detect DNA repair following damage induced by chemical agents. nih.govresearchgate.net Primary rat liver cell cultures are often used for this purpose as they retain the metabolic capability to activate procarcinogens. nih.gov While the UDS assay has been used to test a wide range of chemical carcinogens, including the general class of benz[a]anthracenes, specific results for Benz[a]anthracene-8-acetic acid are not available in the reviewed literature. nih.govepa.gov The assay measures the incorporation of tritium-labelled thymidine (B127349) into the DNA of non-replicating cells, which indicates DNA repair activity. epa.gov A positive UDS result suggests that a substance can induce genotoxicity. epa.gov
Mutagenicity in Prokaryotic and Eukaryotic Systems
Benz[a]anthracene and its metabolites have shown mutagenic properties in various testing systems. The carcinogenicity of PAHs is often explained by DNA adduct formation by metabolites like PAH diol epoxides and oxidative DNA damage by PAH o-quinones. nih.gov Specifically, the metabolite benz[a]anthracene-trans-3,4-dihydrodiol displays notable mutagenicity. nih.gov Research has shown that this metabolite can induce a double-base lesion of cytosine and guanine (B1146940) at a sequence complementary to a known hotspot in the human p53 tumor suppressor gene. nih.gov
Environmental Occurrence, Fate, and Transformation of Benz a Anthracene 8 Acetic Acid
Bioaccumulation and Bioconcentration in Non-human Organisms
Information on these environmental processes is well-documented for Benz[a]anthracene, which is known to originate from the incomplete combustion of organic materials and is subject to microbial and photochemical degradation. However, these findings cannot be directly and accurately attributed to Benz[a]anthracene-8-acetic acid without specific research on that compound.
Until dedicated studies on the environmental behavior of this compound are conducted and published, a scientifically accurate article on this specific subject cannot be generated.
Environmental Risk Assessment of this compound: A Review of Available Data
A comprehensive review of scientific literature and environmental databases reveals a significant lack of specific information regarding the environmental risk assessment frameworks and ecological thresholds for the chemical compound this compound.
Extensive searches for data pertaining to the environmental occurrence, fate, transformation, and ecological risk of this compound did not yield specific research findings or established regulatory limits for this particular derivative. The available body of scientific work and environmental standards focuses almost exclusively on the parent polycyclic aromatic hydrocarbon (PAH), Benz[a]anthracene.
Therefore, it is not possible to provide the detailed article as requested in the outline, including data tables and research findings on environmental risk assessment and ecological thresholds, as this information does not appear to be publicly available for this compound.
It is crucial to distinguish between Benz[a]anthracene and its derivatives, such as this compound. While they share a core structure, the addition of a functional group like acetic acid can significantly alter a compound's physical, chemical, and toxicological properties, as well as its environmental behavior. Consequently, risk assessment data for Benz[a]anthracene cannot be directly extrapolated to this compound.
Further research and targeted studies are necessary to determine the specific environmental risks associated with this compound. Without such studies, a scientifically accurate and robust assessment of its potential impact on ecosystems remains unachievable.
Advanced Analytical Methodologies for Detection and Quantification of Benz a Anthracene 8 Acetic Acid
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for the reliable analysis of Benz[a]anthracene-8-acetic acid. The primary goal is to isolate the target analyte from the sample matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. The choice of extraction technique is dictated by the nature of the sample matrix, whether it is environmental (e.g., water, soil) or biological (e.g., tissue, urine).
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of PAHs and their derivatives from aqueous samples. nih.gov For compounds like this compound, reversed-phase SPE cartridges, such as those packed with C18 silica, are commonly employed. nih.govobrnutafaza.hr The principle involves passing the aqueous sample through the sorbent, where the nonpolar analyte is retained. Interfering polar compounds are washed away, and the analyte is subsequently eluted with a small volume of an organic solvent. obrnutafaza.hr This not only cleans up the sample but also provides significant enrichment. The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery rates. For instance, a study on the analysis of PAHs in water utilized C18 SPE cartridges with a dichloromethane (B109758) and hexane (B92381) mixture as the eluent, achieving recoveries in the range of 81.47% to 98.60%. nih.gov
Liquid-Liquid Extraction (LLE) is a traditional and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. kochmodular.comscribd.com For the extraction of a relatively nonpolar compound like this compound from an aqueous matrix, a water-immiscible organic solvent is used. scribd.comscribd.com The efficiency of LLE depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the number of extraction steps. While effective, LLE can be solvent-intensive and may be less amenable to automation compared to SPE. perlan.com.pl
A comparison of these two techniques highlights their respective advantages and disadvantages:
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Partitioning between a solid sorbent and a liquid sample. | Partitioning between two immiscible liquid phases. |
| Solvent Consumption | Generally lower. perlan.com.pl | Typically higher. perlan.com.pl |
| Automation | Easily automated. gcms.cz | More difficult to automate. |
| Selectivity | Can be highly selective based on sorbent choice. | Generally less selective. |
| Common Application | Preconcentration of analytes from water samples. nih.govperlan.com.pl | Extraction from aqueous and biological samples. kochmodular.comscribd.com |
QuEChERS Extraction for Biological and Environmental Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique, initially developed for pesticide residue analysis in fruits and vegetables. unito.it Its application has since expanded to a wide range of analytes and matrices, including PAHs in environmental and biological samples. unito.itwits.ac.za The QuEChERS procedure typically involves a two-step process: an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts (like magnesium sulfate (B86663) and sodium chloride), followed by a dispersive solid-phase extraction (dSPE) cleanup step. core.ac.uknih.gov
For the analysis of this compound in complex samples such as soil or biological tissues, the QuEChERS approach offers several advantages. It effectively removes a significant portion of matrix interferences like lipids and pigments, which can otherwise interfere with chromatographic analysis. nih.gov The choice of dSPE sorbents, such as primary secondary amine (PSA) or C18, can be tailored to the specific matrix to optimize cleanup. core.ac.uk Research has demonstrated the successful application of QuEChERS for the extraction of various PAHs from fish and smoked meat, indicating its suitability for structurally similar compounds like this compound. wits.ac.zanih.gov
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other co-extracted compounds before its detection and quantification.
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, or PDA Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs and their derivatives. nih.govcdc.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. cdc.gov A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly used to resolve complex mixtures of PAHs. chromatographyonline.com
Several detection methods can be coupled with HPLC for the analysis of this compound:
UV-Visible (UV) Detection: This detector measures the absorbance of the analyte at a specific wavelength. While widely available, it may lack the selectivity needed for complex samples. asianpubs.org
Fluorescence Detection (FLD): Many PAHs, including benz[a]anthracene, exhibit native fluorescence, making FLD a highly sensitive and selective detection method. cdc.govchromatographyonline.com By setting specific excitation and emission wavelengths, the detector can selectively identify the target analyte, minimizing interferences from non-fluorescent compounds. chromatographyonline.com
Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV-visible spectrum of the eluting compounds, providing both quantitative data and spectral information that can aid in peak identification and purity assessment. uci.edu
The following table summarizes typical HPLC conditions for PAH analysis, which would be applicable to this compound:
| Parameter | Typical Conditions |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 4 µm) chromatographyonline.com |
| Mobile Phase | Gradient of water and acetonitrile/methanol chromatographyonline.com |
| Flow Rate | 1.0 - 1.5 mL/min chromatographyonline.com |
| Detection | Fluorescence (e.g., Ex: 270 nm, Em: 390 nm for benz[a]anthracene) chromatographyonline.com, UV, or PDA uci.edu |
Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
Gas Chromatography (GC) is another powerful technique for the separation of volatile and semi-volatile compounds like PAHs. researchgate.net For a compound like this compound, a derivatization step to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ether may be necessary to improve its chromatographic behavior. Separation is achieved on a capillary column, typically with a nonpolar or semi-polar stationary phase. nih.gov
Flame Ionization Detection (FID): FID is a universal detector for organic compounds and provides good sensitivity. However, it is not selective and identifies compounds based on their retention time alone. nih.gov
Mass Spectrometry (MS): The coupling of GC with MS provides a highly selective and sensitive detection method. nih.gov The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint for identification. researchgate.net This allows for confident identification even in complex matrices. nih.gov High-resolution mass spectrometry (HRMS) can further enhance specificity and accuracy. nih.gov
Two-Dimensional Gas Chromatography (GCxGC)
For exceptionally complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. chemistry-matters.comnih.gov In GCxGC, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. chemistry-matters.com This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds. copernicus.org GCxGC is particularly beneficial for non-targeted analysis and the characterization of complex mixtures of isomers, which is often the case with PAH metabolites and derivatives in environmental and biological samples. chemistry-matters.comnih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique for the definitive identification and quantification of organic compounds. When coupled with liquid chromatography (LC), it provides a powerful tool for analyzing specific metabolites like this compound from intricate biological or environmental samples.
While the parent compound, benz[a]anthracene, is nonpolar and generally not suitable for analysis by electrospray ionization (ESI), the presence of the carboxylic acid group in this compound makes it significantly more polar. This polarity renders the molecule amenable to ionization by ESI, a soft ionization technique that is ideal for analyzing polar, thermally labile molecules.
In a typical LC/ESI-MS/MS workflow, the analyte is first separated from other matrix components via high-performance liquid chromatography (HPLC). The eluent from the HPLC column is then introduced into the ESI source, where a high voltage is applied to a nebulizing gas, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. For this compound, analysis is typically performed in negative ion mode, where the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.
Tandem mass spectrometry (MS/MS) enhances selectivity and structural confirmation. The precursor ion (the [M-H]⁻ ion of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate characteristic product ions, which are then detected by a second mass analyzer. This process, known as selected reaction monitoring (SRM), provides high specificity and reduces chemical noise, enabling precise quantification at very low concentrations.
Atmospheric pressure photoionization (APPI) is an alternative ionization source that is particularly effective for nonpolar to moderately polar compounds that are difficult to ionize by ESI. For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, APPI can offer significant advantages. Under APPI conditions, using a corona discharge, nonpolar compounds like PAHs can be detected as radical cations, M•+. theanalyticalscientist.com
In an LC-APPI-MS system, the sample eluting from the LC column is mixed with a dopant and vaporized. The mixture is then exposed to ultraviolet photons from a krypton lamp, which ionizes the dopant molecules. These dopant ions then transfer their charge to the analyte molecules through gas-phase reactions. This method can effectively ionize compounds like benz[a]anthracene and its less polar derivatives. theanalyticalscientist.com This technique has been shown to achieve detection limits in the low parts-per-billion (ppb) range for PAHs in water matrices. theanalyticalscientist.com
Advanced Spectroscopic Detection Methods
Spectroscopic methods, particularly those involving fluorescence, are highly sensitive for the detection of PAHs, which are known for their native fluorescence. Advanced techniques enhance this inherent sensitivity and provide greater selectivity.
Laser Excited Shpol'skii Spectrometry (LESS) is a high-resolution fluorescence technique that provides highly characteristic, quasi-linear spectra, allowing for the selective identification of individual PAH isomers. nih.govnih.gov The technique involves dissolving the sample in a suitable n-alkane solvent which, when frozen to cryogenic temperatures (typically 77 K), forms a crystalline matrix (a Shpol'skii matrix). nih.govdntb.gov.ua This rigid environment minimizes vibrational and rotational broadening, resulting in sharply resolved emission spectra when excited by a tunable laser. nih.gov
However, direct analysis of polar PAH metabolites, such as this compound, by LESS is often hindered. These polar compounds tend to exhibit excessively broadened spectra and are prone to rapid photodegradation in the n-alkane solvents used for the technique. nih.gov To overcome these limitations, derivatization strategies are employed. nih.gov
To make polar metabolites compatible with LESS analysis, a derivatization step is necessary. This chemical modification aims to convert the polar functional group (like the carboxylic acid in this compound) into a less polar, more stable moiety. A common and effective strategy is permethylation, which converts polar hydroxy or carboxy groups into corresponding methoxy (B1213986) compounds. nih.gov
A study demonstrated a 10-minute derivatization procedure to produce these methoxy derivatives, which exhibit the desired Shpol'skii effect. nih.gov This approach was successfully used for the selective detection of hydroxy-benz[a]anthracene isomers spiked into complex matrices like urine and blood at low picogram levels. nih.gov The derivatization enabled a detection limit for 1-hydroxybenz[a]anthracene (B1214010) as low as 12 femtograms (fg), or 0.6 parts per trillion, showcasing the immense sensitivity achieved by combining derivatization with LESS. nih.gov This same principle is directly applicable to this compound, where esterification of the carboxylic acid would yield a derivative suitable for ultra-trace analysis.
Method Validation Parameters: Linearity, Detection Limits, Recovery, and Precision
Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. scilit.com Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), recovery, and precision. scilit.comchromatographyonline.com While specific validation data for this compound is not widely published, data for the parent compound and other PAHs provide a strong benchmark for expected performance. chromatographyonline.comcdc.gov
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For PAHs, excellent linearity is often achieved with correlation coefficients (R²) greater than 0.998. chromatographyonline.com
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For PAHs like benz[a]anthracene in various matrices, HPLC-based methods can achieve LODs in the range of 10-12 µg/L and LOQs around 30-75 ng/L. chromatographyonline.comresearchgate.net
Recovery: Recovery studies measure the efficiency of the entire analytical procedure, including sample extraction and cleanup. It is expressed as the percentage of the known amount of analyte that is detected. For PAHs, methods are often validated with mean recoveries ranging from 90% to 103%. chromatographyonline.com Some methods have reported satisfactory recoveries in the broader range of 65-109%. cdc.gov
Precision: Precision measures the degree of agreement among repeated measurements under the same conditions and is typically expressed as the relative standard deviation (RSD). For PAH analysis, high precision is achievable, with intra-day RSD values often below 1.04% and inter-day RSDs below 3.5%. chromatographyonline.com Other studies report acceptable precision with RSDs below 20%. researchgate.net
The following table summarizes typical method validation parameters reported for the analysis of benz[a]anthracene and other PAHs using advanced chromatographic methods.
| Parameter | Typical Performance Value | Reference(s) |
| Linearity (R²) | 0.998 - 0.9996 | chromatographyonline.com |
| Limit of Detection (LOD) | 10.66 - 12.46 µg/L | chromatographyonline.com |
| Limit of Quantification (LOQ) | 30 - 75 ng/L | chromatographyonline.comresearchgate.net |
| Recovery | 90% - 103% | chromatographyonline.com |
| Precision (Intra-day RSD) | < 1.04% | chromatographyonline.com |
| Precision (Inter-day RSD) | < 3.47% | chromatographyonline.com |
These parameters highlight the capability of modern analytical methods to provide accurate and reliable data for PAHs and their derivatives, which is essential for rigorous scientific investigation.
Theoretical and Computational Studies on Benz a Anthracene 8 Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules, which in turn govern their reactivity. For complex organic molecules like Benz[a]anthracene-8-acetic acid, these methods offer insights into potential metabolic pathways and mechanisms of action.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. physchemres.org It is widely applied to PAHs to predict their geometries, electronic properties, and reactivity. physchemres.orgnih.gov For this compound, DFT calculations would be crucial for understanding how the addition of an acetic acid group to the benz[a]anthracene core alters its electronic distribution and, consequently, its chemical behavior.
Studies on the parent benz[a]anthracene molecule using DFT have provided insights into its structural and electronic properties under various conditions. For instance, research has shown that the band gap of benz[a]anthracene decreases under high pressure. rsc.org DFT calculations can also be used to study the adsorption of PAHs onto surfaces like graphene, revealing that the interaction strength often increases with the size of the aromatic system. mdpi.com
For this compound, DFT calculations would likely focus on:
Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of the atoms, including the orientation of the acetic acid substituent relative to the polycyclic core.
Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic or nucleophilic attack.
Vibrational Frequencies: Calculating the infrared spectrum, which can aid in the experimental identification of the compound. Studies on similar compounds, like 2-thiophene carboxylic acid derivatives, have successfully used DFT for this purpose. mdpi.com
Reaction Energetics: Modeling the energy changes during potential reactions, such as metabolic activation or degradation pathways. Research on methylated PAHs has used DFT to investigate the thermodynamics and kinetics of hydrogen abstraction reactions. nih.gov
The presence of the carboxylic acid group (–COOH) is known to influence the electronic properties of aromatic systems. Studies on other PAHs with –COOH groups have shown that such functional groups can significantly reduce the HOMO-LUMO gap, impacting the molecule's reactivity. bit.edu.cn
Table 1: Predicted Effects of Acetic Acid Group on Benz[a]anthracene Properties via DFT
| Property | Benz[a]anthracene (Parent) | Expected Change in this compound | Rationale |
|---|---|---|---|
| Electron Distribution | Relatively non-polar π-system | Increased polarity; electron withdrawal from the aromatic rings | The carboxylic acid group is an electron-withdrawing group. |
| HOMO-LUMO Gap | Moderate | Likely decrease | Functional groups like -COOH tend to lower the LUMO energy, reducing the gap. bit.edu.cn |
| Reactivity | Susceptible to electrophilic attack | Modified reactivity at specific sites | The acetic acid group directs the reactivity of the aromatic system. |
| Solubility | Low in polar solvents | Increased in polar solvents | The carboxylic acid group can participate in hydrogen bonding. |
Molecular Orbital Analysis for Reactivity Predictions
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical parameter for estimating a molecule's stability and reactivity. acs.org A smaller gap generally implies higher reactivity. acs.org
For PAHs, the HOMO-LUMO gap has been correlated with kinetic stability and carcinogenic activity. acs.orgcapes.gov.br Theoretical studies have shown that the substitution of functional groups on the PAH surface can significantly alter the HOMO-LUMO gap. bit.edu.cn Specifically, groups like –COOH have been found to reduce the gap, which could enhance reactivity. bit.edu.cnfrontiersin.org
In the context of this compound, MO analysis would predict:
Sites of Electrophilic Attack: The regions of the molecule with the highest HOMO density are the most likely to be attacked by electrophiles.
Sites of Nucleophilic Attack: The areas with the highest LUMO density are susceptible to nucleophilic attack.
Carcinogenic Potential: The electronic characteristics of specific regions of the benz[a]anthracene ring system, often referred to as the K-region, L-region, and bay-region, are thought to be critical in its metabolic activation to carcinogenic species. MO analysis can help predict the reactivity of these regions. capes.gov.br
Table 2: Illustrative Frontier Orbital Data for Related PAHs
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| Anthracene (B1667546) | -5.49 | -1.97 | 3.52 | researchgate.net |
| Benz[a]anthracene | -7.47 | -0.71 | 6.76 | nist.gov |
| Predicted this compound | Lowered | Lowered Significantly | Reduced | Based on general trends bit.edu.cn |
Note: The values for this compound are predictive and based on general principles observed in other substituted PAHs.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. hawaii.edu For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, particularly with biological macromolecules like DNA and proteins, or with cell membranes. nih.govnih.govmdpi.com
Key applications of MD for this compound would include:
Conformational Sampling: The acetic acid side chain can rotate and fold in various ways. MD simulations can explore the different possible conformations and determine their relative stabilities.
Solvation: Understanding how the molecule interacts with water molecules is crucial for predicting its solubility and transport in biological systems.
Membrane Permeation: MD simulations are widely used to model how small molecules like PAHs cross biological membranes. mdpi.commdpi.com These simulations can reveal the preferred orientation of the molecule within the lipid bilayer and the energy barriers associated with permeation. mdpi.com Studies on similar molecules have shown that they tend to insert into the membrane, which can alter the membrane's physical properties. mdpi.com
Binding to Proteins: If this compound interacts with specific enzymes or receptors, MD simulations can be used to model the binding process, identify key interacting amino acid residues, and estimate the binding affinity.
Structure-Activity Relationship (SAR) Modeling for Biological Mechanisms
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational approaches that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are extensively used for PAHs to predict their carcinogenicity and toxicity. nih.govoregonstate.edu
For this compound, SAR modeling would involve:
Descriptor Calculation: A wide range of molecular descriptors would be calculated, including electronic (e.g., HOMO-LUMO gap), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Development: Using a dataset of related PAHs with known biological activities, statistical methods are employed to build a model that links the descriptors to the activity. nih.govnih.gov
Prediction: The model can then be used to predict the biological activity of this compound.
SAR studies on PAHs have identified key structural features associated with carcinogenicity. nih.gov For example, the presence of a "bay region" in the molecular structure is a well-known indicator of potential carcinogenic activity. A SAR analysis of this compound would assess how the acetic acid group modifies the electronic and steric properties of the bay region and other critical areas of the molecule.
Prediction of Environmental Fate Parameters
The environmental fate of a chemical refers to its transport, transformation, and degradation in the environment. Computational models, particularly QSAR, are increasingly used to predict these parameters, which helps in assessing the environmental risk of chemicals. nih.govmdpi.com
For this compound, predictive models could estimate:
Biodegradation: The likelihood and rate at which the compound will be broken down by microorganisms in soil and water. nih.govmdpi.com QSAR models have been developed to predict the dissipation of PAHs in the rhizosphere. nih.gov
Photodegradation: The potential for the compound to be degraded by sunlight. Machine learning models have been used to predict the removal of PAHs through processes like photodegradation. researchgate.net
Adsorption to Soil and Sediment (Koc): The tendency of the compound to bind to organic matter in soil and sediment, which affects its mobility in the environment.
Bioaccumulation Factor (BCF): The potential for the compound to accumulate in the tissues of living organisms.
The addition of a carboxylic acid group would be expected to increase the water solubility of benz[a]anthracene, which would likely alter its environmental distribution and bioavailability compared to the parent compound. nih.gov Machine learning models have also been applied to predict the efficiency of thermal desorption for removing PAHs from contaminated sites. nih.gov
Applications in Chemical and Biological Research
Use as a Mechanistic Probe in Biotransformation Studies
While direct studies employing Benz[a]anthracene-8-acetic acid as a mechanistic probe are not extensively documented, the investigation of acidic metabolites is crucial for understanding the biotransformation of benz[a]anthracene. The metabolism of polycyclic aromatic hydrocarbons (PAHs) like benz[a]anthracene is a key area of toxicological research, as metabolic activation is often a prerequisite for their carcinogenic effects. oup.comepa.gov
Biotransformation of benz[a]anthracene can proceed through various enzymatic pathways, primarily involving cytochrome P450 monooxygenases, leading to the formation of epoxides, dihydrodiols, and phenols. oup.comepa.gov Further oxidation can lead to the formation of carboxylic acid derivatives. For instance, bacterial degradation of benz[a]anthracene has been shown to produce a variety of o-hydroxypolyaromatic acids and hydroxy-naphthoic acids. nih.govnih.gov Specifically, a Beijerinckia species was found to convert benz[a]anthracene into an isomeric mixture of three o-hydroxypolyaromatic acids, with 1-hydroxy-2-anthranoic acid being the major metabolite. nih.gov Another study on Mycobacterium vanbaalenii strain PYR-1 identified several ring-fission metabolites, including 1-(2-hydroxybenzoyl)-2-naphthoic acid and 3-(2-carboxylphenyl)-2-naphthoic acid, which arise from the cleavage of the aromatic rings. nih.gov
These studies highlight that the formation of acidic metabolites is a significant pathway in the biodegradation of benz[a]anthracene. Although this compound is not specifically identified in these studies, its structure is representative of the types of acidic metabolites that can be formed. As such, it could serve as a valuable reference compound or probe to investigate the enzymatic processes and metabolic pathways involved in the detoxification or activation of benz[a]anthracene in various organisms. The study of such acidic metabolites helps to elucidate the mechanisms of microbial degradation of PAHs in the environment and their potential for bioremediation.
Synthesis of Biologically Active Polycyclic Aromatic Analogues and Derivatives
The synthesis of derivatives from a core polycyclic aromatic structure is a common strategy to explore structure-activity relationships, particularly in the context of carcinogenicity and drug development. While there is no specific literature detailing the use of this compound as a synthetic precursor, its isomers, such as Benz[a]anthracene-7-acetic acid and Benz[a]anthracene-11-acetic acid, are recognized as intermediates in the synthesis of biologically active compounds. biosave.coma2bchem.com
For instance, Benz[a]anthracene-7-acetic acid is described as an intermediate in the creation of growth-inhibitory polycyclic compounds. biosave.com The carboxylic acid moiety provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially altered biological activities. These modifications can influence factors such as solubility, receptor binding affinity, and metabolic stability.
The general approach to synthesizing such derivatives often involves standard organic chemistry reactions targeting the carboxylic acid group, such as esterification, amidation, or reduction to an alcohol, which can then be further functionalized. The resulting analogues are then typically screened for specific biological activities. Given that the position of substitution on the benz[a]anthracene ring system can dramatically affect its biological properties, the synthesis and study of a range of positional isomers, including those derived from the 8-acetic acid scaffold, is a critical aspect of PAH research.
Development of Advanced Analytical Standards and Reference Materials
Accurate detection and quantification of environmental pollutants and their metabolites are essential for risk assessment and regulatory monitoring. This requires the availability of high-purity analytical standards and reference materials. For polycyclic aromatic hydrocarbons, the parent compounds are widely available as certified reference materials for use in various analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.comlgcstandards.comnist.gov
While Benz[a]anthracene itself is a common analytical standard, there is a growing need for standards of its metabolites to facilitate studies on human exposure, metabolism, and environmental fate. nih.govcarlroth.comisotope.comlgcstandards.com The analysis of PAH metabolites in biological samples, such as urine, can provide a more direct measure of internal exposure and metabolic activation. nih.gov
Currently, there is no specific information indicating that this compound is commercially available or widely used as a certified analytical standard. However, given the identification of various acidic metabolites in biotransformation studies, the development of such standards would be highly beneficial for researchers in toxicology and environmental science. The availability of a this compound standard would enable more accurate and reliable quantification of this specific metabolite in complex matrices, contributing to a better understanding of benz[a]anthracene's metabolic profile.
Contribution to Environmental Monitoring and Assessment Methodologies
Environmental monitoring programs are crucial for assessing the extent of contamination by polycyclic aromatic hydrocarbons and for evaluating the effectiveness of remediation efforts. tpsgc-pwgsc.gc.carivm.nlnih.gov These programs typically focus on the analysis of the parent PAHs in various environmental compartments, including water, soil, and air. nih.govtpsgc-pwgsc.gc.carivm.nl
The degradation of PAHs in the environment leads to the formation of a wide array of transformation products, including hydroxylated and carboxylated derivatives. nih.gov The presence of these metabolites can provide insights into the ongoing biodegradation processes and the environmental fate of the parent compounds. While analytical methods for parent PAHs are well-established, the detection and quantification of their metabolites, such as this compound, are less common in routine environmental monitoring.
The development of analytical methodologies that include PAH metabolites would provide a more comprehensive picture of environmental contamination and the natural attenuation processes. The use of this compound as a target analyte in such methods would require the establishment of specific extraction, cleanup, and instrumental analysis protocols. Its inclusion in multi-residue methods for acidic contaminants could enhance the understanding of the environmental transformation of benz[a]anthracene and aid in more thorough environmental risk assessments.
Future Research Directions and Perspectives
Elucidation of Undiscovered Metabolic Pathways of Benz[a]anthracene-8-acetic acid
The metabolism of the parent compound, Benz[a]anthracene, has been a subject of study, revealing that it can be hydroxylated at various positions, including the 3,4-, 5,6-, and 8,9-bonds, to form phenols and dihydrodiols. nih.govnih.gov Metabolic activation can lead to the formation of diol-epoxides, which are reactive intermediates capable of binding to nucleic acids like DNA and RNA. nih.gov Specifically, the non-'bay-region' diol-epoxide, anti-BA-8,9-diol 10,11-oxide, and the 'bay-region' diol-epoxide, anti-BA-3,4-diol 1,2-oxide, have been identified as products of Benz[a]anthracene metabolism that react with guanosine, deoxyguanosine, and adenosine (B11128) in nucleic acids. nih.gov
However, the metabolic fate of this compound is largely uncharted territory. The presence of the acetic acid group at the 8-position could significantly alter the metabolic profile compared to the parent compound. Future research should focus on identifying the specific enzymatic pathways responsible for its biotransformation. It is crucial to investigate whether the acetic acid side chain is a primary site for metabolic attack, potentially leading to conjugation reactions, or if the aromatic core undergoes metabolism in a manner similar to Benz[a]anthracene, but modulated by the electronic effects of the substituent.
Furthermore, studies on the metabolism of PAHs in complex environmental matrices, such as contaminated soil, have revealed novel biotransformation products, including highly oxygenated ring-cleavage products and various conjugates. nih.gov This suggests that the metabolic pathways of this compound in environmental organisms could be diverse and may lead to the formation of previously uncharacterized metabolites. Stable isotope-assisted metabolomics could be a powerful tool to trace the biotransformation of this compound in relevant environmental systems. nih.gov
Development of Novel and Green Synthetic Routes
The synthesis of Benz[a]anthracene derivatives has traditionally involved methods such as Friedel-Crafts intramolecular cyclization and Bradsher-type reactions. beilstein-journals.org More recent advancements have introduced metal-catalyzed reactions, which offer efficient and regioselective routes to these structures. beilstein-journals.org For instance, palladium-catalyzed tandem C-H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have been developed to construct the tetracyclic Benz[a]anthracene framework. beilstein-journals.org Another approach involves a combination of directed ortho/remote metalation followed by Suzuki/Grignard cross-coupling reactions. tandfonline.com
A significant future direction is the development of green synthetic methodologies for this compound. This involves the use of environmentally benign solvents, catalysts, and reaction conditions. An example of a step towards greener synthesis is the one-pot reaction in an aqueous micellar system to produce oxa-aza-benzo[a]anthracene derivatives. beilstein-journals.orgresearchgate.net Research should be directed towards adapting such green chemistry principles to the synthesis of this compound. This could involve exploring biocatalytic methods, using enzymes to perform specific transformations, or developing solvent-free reaction conditions. The goal is to create synthetic pathways that are not only efficient and high-yielding but also minimize the generation of hazardous waste.
Application of Advanced Omics Technologies in Mechanistic Research
Omics technologies, including metabolomics, proteomics, and genomics, offer a holistic approach to understanding the biological effects of chemical compounds. nih.gov In the context of PAHs, metabolomics has been employed to study the metabolic responses in humans and animals following exposure. daneshyari.comcabidigitallibrary.orgnih.gov These studies have identified discriminating metabolites related to amino acid, purine, and lipid metabolism that are altered upon exposure to PAHs. acs.org For instance, exposure to Dibenz[a,h]anthracene in rats led to disruptions in folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism. hep.com.cnfrigidzonemedicine.com.cn
For this compound, the application of these advanced omics technologies is a critical next step. Metabolomics can provide a comprehensive snapshot of the metabolic perturbations caused by this specific compound, helping to identify its unique biochemical fingerprint. acs.org Chemical proteomics can be used to identify the protein targets of this compound and its metabolites. acs.org Studies on the parent compound, Benz[a]anthracene, have shown that it binds to proteins such as human serum albumin. nih.gov Investigating how the acetic acid derivative interacts with the proteome will be crucial for understanding its mechanism of action. By integrating data from these different omics platforms, researchers can construct a more complete picture of the molecular pathways affected by this compound.
Enhanced Predictive Modeling for Environmental Risk Assessment
Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the biological activity and environmental fate of chemicals based on their molecular structure. nih.gov Various QSAR models have been developed for PAHs to predict properties such as carcinogenicity, mutagenicity, and biodegradation. benthamdirect.com These models utilize molecular descriptors that capture the structural and electronic features of the molecules. acs.org For example, the thermodynamic stabilities of epoxide and carbonium ion intermediates have been used to model the carcinogenic activity of PAHs. acs.org
A key area for future research is the development and validation of robust QSAR models specifically for substituted PAHs like this compound. The predictive power of existing PAH models may be limited when applied to derivatives with functional groups that significantly alter their physicochemical properties. Therefore, new models need to be built that can accurately account for the influence of the acetic acid moiety on properties such as water solubility, bioavailability, and receptor binding. These enhanced predictive models will be invaluable for conducting environmental risk assessments, allowing for the prioritization of compounds for further toxicological testing and helping to guide regulatory decisions. epa.gov The development of such models will contribute to a more proactive approach to managing the potential risks associated with this and other substituted PAHs in the environment. copernicus.org
Exploration of New Analytical Technologies for Trace Analysis
The detection and quantification of PAHs and their metabolites at trace levels in complex environmental and biological samples present a significant analytical challenge. nist.gov Current methods often rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). airzoneone.comnih.gov Accelerated solvent extraction is one technique used to improve the efficiency of sample preparation for the analysis of particulate PAHs. nih.gov
Future research should focus on the exploration and application of new and emerging analytical technologies for the trace analysis of this compound. This includes advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS), which can provide more definitive identification of unknown metabolites. Two-dimensional liquid chromatography (2D-LC) is another powerful technique that can enhance the separation of complex mixtures. chromatographyonline.com Furthermore, the development of novel sample preparation techniques, such as ionic liquid-based dispersive liquid-liquid microextraction, could improve the sensitivity and selectivity of the analysis. chromatographyonline.com The ability to detect and accurately measure minute quantities of this compound and its transformation products is fundamental to all other areas of research, from metabolic studies to environmental monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
